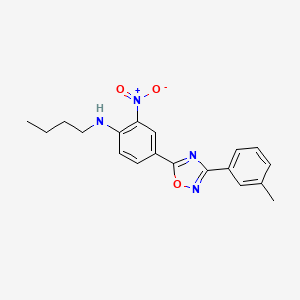
1-((4-fluorophenyl)sulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-fluorophenyl)sulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide, commonly known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperidine carboxamides and has been found to exhibit promising results in various studies.
Mechanism of Action
The exact mechanism of action of Compound X is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. The compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. Additionally, the compound has been found to enhance the activity of natural killer cells and increase the production of cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using Compound X in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, the compound has been found to exhibit low toxicity, making it suitable for use in cell culture and animal studies.
However, one of the limitations of using Compound X in lab experiments is its high cost, which may limit its widespread use. Additionally, the compound has been found to have limited solubility in aqueous solutions, which may pose challenges in experimental design.
Future Directions
There are several potential future directions for research on Compound X. One area of interest is the development of novel formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of Compound X in humans.
Synthesis Methods
The synthesis of Compound X involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(3-hydroxypropyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction yields Compound X as a white solid with a high degree of purity.
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, the compound has been found to exhibit neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In oncology, Compound X has been found to exhibit cytotoxic effects on cancer cells and has been studied for its potential use in cancer treatment. Additionally, the compound has been found to modulate the immune system and has been studied for its potential use in immunotherapy.
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(3-hydroxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c16-13-2-4-14(5-3-13)23(21,22)18-9-6-12(7-10-18)15(20)17-8-1-11-19/h2-5,12,19H,1,6-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDMQLVUXMBVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCO)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


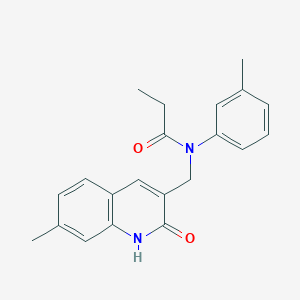
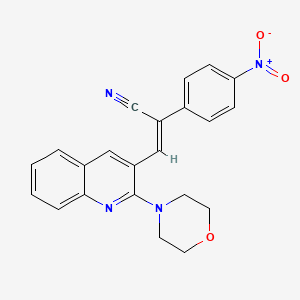
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
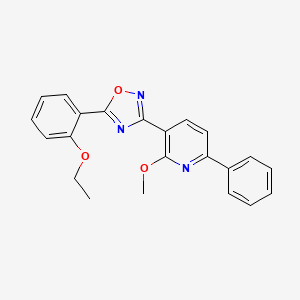
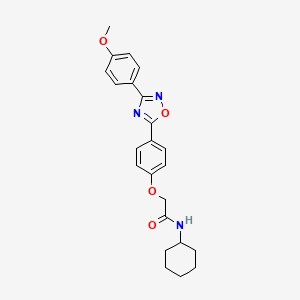



![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)


